Substitution Pattern Differentiation: 5-Hydroxy-6-methyl-3-(piperidin-1-yl) vs. Des-Methyl Analog (CAS 54753-67-2)
The target compound possesses a methyl group at position 6, which is absent in the closest commercially available analog, 5-hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione (CAS 54753-67-2). This methyl substituent increases the computed XLogP3-AA by approximately +0.3 to +0.5 log units relative to the des-methyl analog, indicating moderately enhanced lipophilicity. [1] Additionally, the methyl group introduces steric hindrance adjacent to the 5-hydroxy and 7,8-dione moieties, which can influence tautomeric equilibrium at the quinone core and modulate redox potential—a critical parameter for compounds operating via quinone-mediated mechanisms.
| Evidence Dimension | Substitution pattern: presence vs. absence of 6-methyl group |
|---|---|
| Target Compound Data | C₁₅H₁₆N₂O₃, MW 272.30, XLogP3-AA = 1.5, HBD = 1, HBA = 5, Rotatable bonds = 1 |
| Comparator Or Baseline | 5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione (CAS 54753-67-2): C₁₄H₁₄N₂O₃, MW 258.27, lacks 6-methyl substituent |
| Quantified Difference | ΔMW = +14.03 g/mol (one methylene unit); estimated ΔXLogP ≈ +0.3 to +0.5 log units (based on fragment contribution of aromatic methyl); HBD identical; HBA identical |
| Conditions | Computed physicochemical properties from PubChem; structural comparison based on established chemical databases |
Why This Matters
The 6-methyl group alters both steric and electronic properties at the quinone electrophilic center, which can directly affect reactivity with biological nucleophiles and redox cycling behavior—key determinants of biological activity in quinone-containing compounds.
- [1] PubChem. 5-Hydroxy-6-methyl-3-(piperidin-1-yl)isoquinoline-7,8-dione (CID 71370822) and 5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione (CID 71370821). Computed XLogP3-AA values. View Source
